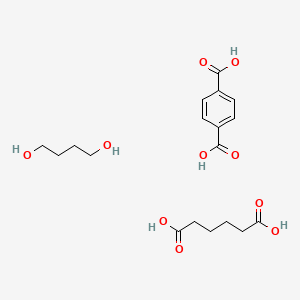

Butane-1,4-diol;hexanedioic acid;terephthalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

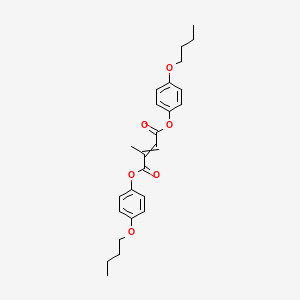

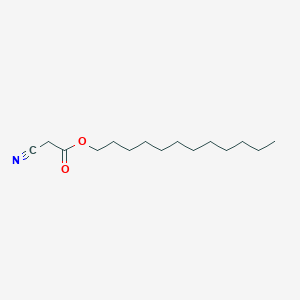

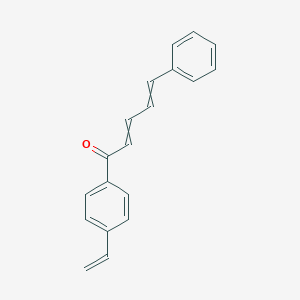

Butane-1,4-diol, hexanedioic acid, and terephthalic acid are three distinct organic compounds that play significant roles in various industrial and chemical processes. Butane-1,4-diol is a primary alcohol, hexanedioic acid is a dicarboxylic acid, and terephthalic acid is an aromatic dicarboxylic acid. These compounds are often used as monomers in the production of polymers, such as polyesters and polyurethanes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Butane-1,4-diol

Synthesis from Acetylene and Formaldehyde: Acetylene reacts with two equivalents of formaldehyde to form butyne-1,4-diol, which is then hydrogenated to produce butane-1,4-diol.

Industrial Production: The Davy process involves converting maleic anhydride to methyl maleate ester, followed by hydrogenation to yield butane-1,4-diol.

-

Hexanedioic Acid

Synthesis from Cyclohexane: Cyclohexane is oxidized using nitric acid to produce hexanedioic acid.

Industrial Production: The oxidation of cyclohexane in the presence of air and a catalyst, such as cobalt or manganese, is a common industrial method.

-

Terephthalic Acid

- Synthesis from p-Xylene: p-Xylene is oxidized using air in the presence of a cobalt-manganese catalyst to produce terephthalic acid .

Industrial Production: The Amoco process involves the catalytic oxidation of p-xylene to terephthalic acid.

Analyse Des Réactions Chimiques

Types of Reactions

-

Butane-1,4-diol

-

Hexanedioic Acid

Reduction: Can be reduced to hexanediol.

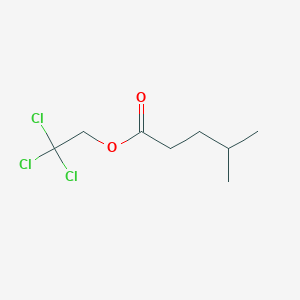

Esterification: Reacts with alcohols to form esters.

-

Terephthalic Acid

Esterification: Reacts with alcohols to form esters, such as polyethylene terephthalate.

Reduction: Can be reduced to terephthalaldehyde.

Applications De Recherche Scientifique

-

Butane-1,4-diol

-

Hexanedioic Acid

-

Terephthalic Acid

Mécanisme D'action

-

Butane-1,4-diol

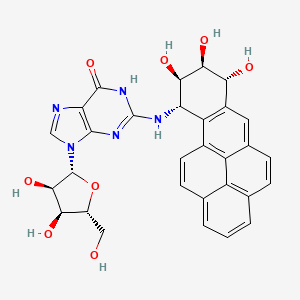

Conversion to Gamma-Hydroxybutyric Acid: Butane-1,4-diol is rapidly converted into gamma-hydroxybutyric acid by the enzymes alcohol dehydrogenase and aldehyde dehydrogenase.

-

Hexanedioic Acid

-

Terephthalic Acid

Comparaison Avec Des Composés Similaires

-

Butane-1,4-diol

Similar Compounds: 1,2-Butanediol, 1,3-Butanediol, 2,3-Butanediol.

Uniqueness: Butane-1,4-diol is unique in its ability to be converted into gamma-hydroxybutyric acid.

-

Hexanedioic Acid

Similar Compounds: Succinic acid, glutaric acid.

Uniqueness: Hexanedioic acid is a key precursor for nylon-6,6 production.

-

Terephthalic Acid

Similar Compounds: Isophthalic acid, phthalic acid.

Uniqueness: Terephthalic acid is essential for the production of polyethylene terephthalate.

Propriétés

Numéro CAS |

60961-73-1 |

|---|---|

Formule moléculaire |

C18H26O10 |

Poids moléculaire |

402.4 g/mol |

Nom IUPAC |

butane-1,4-diol;hexanedioic acid;terephthalic acid |

InChI |

InChI=1S/C8H6O4.C6H10O4.C4H10O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |

Clé InChI |

VVLUUGNZSQRYFP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |

Numéros CAS associés |

60961-73-1 130479-65-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.